7-Bromo-2,3-bis(4-fluorophenyl)-5,6-dimethylquinoxaline
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Overview
Description
7-Bromo-2,3-bis(4-fluorophenyl)-5,6-dimethylquinoxaline is a complex organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3-bis(4-fluorophenyl)-5,6-dimethylquinoxaline typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with 2,3-dibromo-5,6-dimethylquinoxaline under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Industrial methods also emphasize the importance of efficient purification techniques, such as recrystallization and chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,3-bis(4-fluorophenyl)-5,6-dimethylquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced quinoxaline derivatives.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other halogens or functional groups using reagents like sodium iodide (NaI) or silver nitrate (AgNO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
7-Bromo-2,3-bis(4-fluorophenyl)-5,6-dimethylquinoxaline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of 7-Bromo-2,3-bis(4-fluorophenyl)-5,6-dimethylquinoxaline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2,3-Diphenylquinoxaline: Lacks the bromine and fluorine substituents, resulting in different chemical properties and applications.
5,6-Dimethylquinoxaline: Similar core structure but lacks the bromine and fluorine substituents.
2,3-Bis(4-chlorophenyl)quinoxaline:
Uniqueness
7-Bromo-2,3-bis(4-fluorophenyl)-5,6-dimethylquinoxaline is unique due to the presence of bromine and fluorine atoms, which impart distinct chemical properties and reactivity. These substituents can influence the compound’s electronic structure, making it suitable for specific applications in materials science and medicinal chemistry.
Biological Activity
7-Bromo-2,3-bis(4-fluorophenyl)-5,6-dimethylquinoxaline is a synthetic compound belonging to the quinoxaline family, known for its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
- Molecular Formula : C19H16BrF2N2
- Molecular Weight : 399.25 g/mol
- CAS Number : 206347-30-0
The compound features a bromine atom at the 7-position, two 4-fluorophenyl groups at the 2 and 3 positions, and dimethyl substitutions at the 5 and 6 positions of the quinoxaline ring. This unique structure contributes to its biological activity.
Biological Activity Overview
This compound has been investigated for various biological activities including:
- Anticancer Activity : Several studies have highlighted its potential as an anticancer agent. It exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis.
- Antimicrobial Properties : The compound has shown promising results against bacterial strains, indicating potential use in treating infections.
- Anti-inflammatory Effects : Research suggests that it may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
Anticancer Activity
Recent studies have focused on the compound's efficacy against human non-small cell lung cancer (NSCLC) cells. In vitro assays demonstrated significant cytotoxicity:
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
This compound | A549 (NSCLC) | 0.46 ± 0.02 | Induction of apoptosis via mitochondrial pathways |
Control (5-Fluorouracil) | A549 | 4.98 ± 0.41 | Standard chemotherapy agent |
The compound induced apoptosis through both mitochondrial and caspase-dependent pathways, evidenced by increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
- Apoptosis Induction : The compound activates caspase-3 and alters the expression of apoptosis-regulating proteins.
- Cell Cycle Arrest : It may interfere with cell cycle progression in cancer cells, leading to inhibited proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown effectiveness against several bacterial strains. Its mechanism likely involves disruption of bacterial cell membranes or interference with metabolic processes.
Case Studies
- Study on NSCLC Cells :
- Antimicrobial Testing :
Properties
IUPAC Name |
7-bromo-2,3-bis(4-fluorophenyl)-5,6-dimethylquinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrF2N2/c1-12-13(2)20-19(11-18(12)23)26-21(14-3-7-16(24)8-4-14)22(27-20)15-5-9-17(25)10-6-15/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRTWTBJNJOUFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1C)N=C(C(=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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